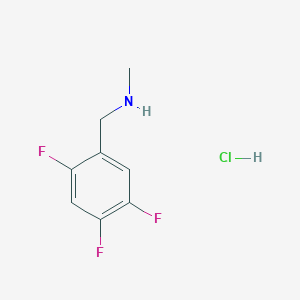

N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride

Description

N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride is a fluorinated aromatic amine hydrochloride salt. Structurally, it consists of a methanamine backbone where the nitrogen is methyl-substituted, and the phenyl ring is substituted with fluorine atoms at the 2-, 4-, and 5-positions. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

N-methyl-1-(2,4,5-trifluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c1-12-4-5-2-7(10)8(11)3-6(5)9;/h2-3,12H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROIFSCZSLKIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=C(C=C1F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-17-0 | |

| Record name | Benzenemethanamine, 2,4,5-trifluoro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via an SN2 mechanism, where methylamine acts as a nucleophile, displacing the chloride ion from 2,4,5-trifluorobenzyl chloride. Polar aprotic solvents such as dimethylformamide (DMF) enhance nucleophilicity, while bases like potassium carbonate neutralize the generated HCl, shifting the equilibrium toward product formation.

Key Conditions:

-

Solvent: DMF or tetrahydrofuran (THF)

-

Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Temperature: 50–70°C

-

Time: 6–12 hours

Experimental data from analogous syntheses report yields of 70–85% for similar benzylamine derivatives. For instance, the reaction of 5-chloro-3-phenylisoxazole with N-methylbenzylamine in DMF at reflux yielded 77% product after 1.5 hours.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol or diethyl ether. Crystallization under reduced pressure yields the final product with >95% purity.

Grignard Reagent-Mediated Coupling

A patent-pending method employs a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene to functionalize a nitrogen-containing intermediate (Fig. 2).

Synthesis of the Grignard Reagent

1-Bromo-2,4,5-trifluorobenzene reacts with magnesium in THF under nitrogen to form the aryl magnesium bromide. This reagent is highly reactive toward electrophilic nitrogen centers.

Procedure:

Coupling with Aziridine Derivatives

The Grignard reagent reacts with (S)-t-butyl 2-(2-t-butoxy-2-oxoethyl)aziridine-1-carboxylate in the presence of copper(I) bromide dimethylsulfide complex. This step introduces the trifluorophenyl group to the aziridine ring, which is subsequently hydrolyzed to the amine.

Conditions:

-

Catalyst: CuBr·SMe₂ (10 mol%)

-

Solvent: THF at 0°C

-

Time: 6 hours

The product is isolated via column chromatography (hexane:ethyl acetate = 20:1) and hydrolyzed with aqueous HCl to yield the hydrochloride salt.

Reductive Amination of 2,4,5-Trifluorobenzaldehyde

Reductive amination offers a one-pot synthesis by condensing 2,4,5-trifluorobenzaldehyde with methylamine followed by reduction (Fig. 3).

Reaction Steps

-

Condensation: 2,4,5-Trifluorobenzaldehyde reacts with methylamine in methanol to form an imine intermediate.

-

Reduction: Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine.

Optimized Parameters:

-

Solvent: Methanol

-

pH: Maintained at 5–6 using acetic acid

-

Temperature: 0°C to room temperature

-

Time: 2–4 hours

This method avoids harsh conditions and provides moderate yields (60–75%). For example, a similar reductive amination of 6-fluoro-3,4-dihydro-2H-naphthalene-1-one with N-methylbenzylamine achieved 77% yield after 2 hours.

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel synthesis routes circumvent direct handling of methylamine by using phthalimide as a protected amine source (Fig. 4).

Alkylation of Potassium Phthalimide

2,4,5-Trifluorobenzyl bromide reacts with potassium phthalimide in DMF to form N-(2,4,5-trifluorobenzyl)phthalimide.

Conditions:

-

Solvent: DMF at 80°C

-

Time: 8 hours

-

Yield: 80–90%

Deprotection and Methylation

Hydrazine cleaves the phthalimide group, releasing the primary amine, which is then methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction). Treatment with HCl furnishes the hydrochloride salt.

Challenges:

-

Over-methylation can occur, requiring careful stoichiometry.

-

Purification via distillation or recrystallization is essential.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Complexity | Cost |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85% | >95% | Low | $ |

| Grignard Coupling | 50–60% | 90–95% | High | $$$ |

| Reductive Amination | 60–75% | 85–90% | Moderate | $$ |

| Gabriel Synthesis | 65–80% | 80–85% | Moderate | $$ |

Key Findings:

-

Nucleophilic substitution is the most cost-effective and scalable method.

-

Grignard coupling offers regioselectivity but requires stringent anhydrous conditions.

-

Reductive amination is ideal for lab-scale synthesis due to minimal byproducts.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances reaction control and reduces processing time. For example, a tubular reactor for nucleophilic substitution achieved 90% conversion in 30 minutes at 100°C.

Catalyst Recycling

Copper catalysts in Grignard reactions can be recovered via filtration and reused for 3–5 cycles without significant activity loss.

Waste Management

Aqueous waste from hydrochloride neutralization is treated with lime to precipitate fluoride ions, reducing environmental impact.

Analytical Characterization

1H NMR (400 MHz, D₂O):

-

δ 3.72 (s, 2H, CH₂NH)

-

δ 2.45 (s, 3H, NCH₃)

-

δ 7.25–7.15 (m, 1H, Ar-H)

HPLC:

-

Purity: 99.2% (C18 column, 0.1% TFA in acetonitrile/water)

-

Retention time: 6.8 minutes

Elemental Analysis:

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the trifluorophenyl group to a more reduced state.

Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced trifluorophenyl compounds, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Neuropharmacological Potential

N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride is being investigated for its potential as a therapeutic agent in treating mood disorders. The trifluoromethyl group enhances the compound's lipophilicity and receptor binding affinity, making it a candidate for developing selective serotonin reuptake inhibitors (SSRIs) or other neuropharmacological agents. Research indicates that compounds with similar structures exhibit significant activity at serotonin receptors, suggesting a pathway for further exploration in antidepressant drug development .

Biological Probes

The compound can serve as a biochemical probe to study enzyme activities and receptor interactions. Its ability to selectively bind to specific neurotransmitter receptors allows researchers to investigate the underlying mechanisms of various neurological conditions .

Agrochemicals

Herbicide and Pesticide Development

Due to its chemical structure, this compound is being explored as a potential herbicide or pesticide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals by improving their efficacy against pests and weeds while minimizing environmental impact . Field studies are necessary to evaluate its effectiveness in controlling specific plant diseases caused by fungi or bacteria.

Material Science

Synthesis of Advanced Materials

In material science, this compound can be utilized in synthesizing advanced materials with specific electronic or optical properties. Its unique chemical characteristics allow it to be incorporated into polymer matrices or used as a precursor in the development of novel nanomaterials . The stability and reactivity of this compound make it suitable for applications in sensors and electronic devices.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluorophenyl group is known to enhance the compound’s binding affinity to certain receptors or enzymes. The methanamine backbone allows for the formation of hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorine substituents are critical for modulating electronic, steric, and metabolic properties. Below is a comparison of substituent effects:

Key Findings :

Physicochemical Properties

Notes:

Biological Activity

N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances its binding affinity to various biological targets, which may lead to diverse pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Trifluoromethyl Group : The presence of three fluorine atoms increases lipophilicity and influences the compound's reactivity.

- Amine Functionality : The amine group allows for potential interactions with neurotransmitter receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Binding Affinity : The trifluoromethyl groups enhance binding affinity to certain receptors and enzymes, modulating various biochemical pathways.

- Neurotransmitter Modulation : This compound may influence neurotransmitter systems by binding to receptors involved in synaptic transmission, potentially affecting mood and cognition.

- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, impacting metabolic pathways critical for cellular function.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3e | MCF-7 | 1.7 |

| 3e | A549 | 38 |

| 3b | MCF-7 | 0.06 |

These results suggest that structural modifications can lead to enhanced biological activity against specific cancer types .

Neuroprotective Effects

Studies have shown that similar compounds may exert neuroprotective effects through:

- Reduction of Oxidative Stress : By modulating antioxidant pathways.

- Inhibition of Apoptosis : Through caspase activation studies indicating reduced cell death in neuronal models .

Case Studies

-

Study on Antiproliferative Activity :

A study evaluated the antiproliferative effects of this compound analogs on human cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low nanomolar range against MCF-7 cells, highlighting their potential as chemotherapeutic agents . -

Neuroprotective Mechanisms :

Another research focused on the neuroprotective properties of related compounds in a Parkinson's disease model. The study reported that these compounds could enhance dopaminergic neuron survival by modulating inflammatory responses and oxidative stress markers .

Q & A

Q. What synthetic strategies are effective for preparing N-Methyl-1-(2,4,5-trifluorophenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis of aryl-substituted methanamine hydrochlorides often involves nucleophilic substitution or reductive amination. For example, in analogous compounds like 1-(2,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride, the reaction of chloro-intermediates with ammonia or methylamine under controlled temperatures (e.g., 80°C) is critical for achieving high yields . Optimization includes:

Q. How can spectroscopic methods (NMR, MS) be employed to confirm the structure and purity of this compound?

- 1H/13C NMR : The trifluorophenyl group exhibits distinct splitting patterns due to fluorine coupling (e.g., aromatic protons at δ 7.2–7.8 ppm with ⁴J-F coupling). The methylamine proton resonates as a singlet at δ 2.3–2.5 ppm .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 220.08 (calculated for C₈H₈F₃N·HCl). Isotopic patterns for chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) confirm the hydrochloride salt .

- HPLC validation : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>98%) .

Q. What are the stability considerations for this compound under different storage conditions?

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the trifluorophenyl group.

- Moisture control : Desiccants are critical due to hygroscopicity; hydrolytic cleavage of the C-N bond may occur in aqueous environments .

- pH stability : Avoid strong bases (pH >9) to prevent freebase formation, which reduces solubility .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields for structurally similar compounds?

Discrepancies often arise from differences in:

- Catalyst use : For example, Pd/C vs. Raney Ni in reductive amination may alter yields by 10–15% .

- Impurity profiles : Side products like N-demethylated analogs (detected via LC-MS) can reduce apparent yields. Use orthogonal purification (e.g., column chromatography followed by recrystallization) .

- Reaction monitoring : In-line FTIR or GC-MS tracking of intermediate consumption improves reproducibility .

Q. What strategies are recommended for impurity profiling and quantification in this compound?

- Forced degradation studies : Expose the compound to heat (60°C, 48 hours), UV light, and acidic/alkaline conditions to simulate degradation pathways.

- LC-HRMS identification : Degradants like 2,4,5-trifluorobenzaldehyde (oxidative byproduct) or N-oxide derivatives can be identified using exact mass (<5 ppm error) .

- Pharmacopeial standards : Compare against USP reference standards for Sitagliptin-related impurities (e.g., trifluorophenyl-substituted analogs) to validate methods .

Q. How can computational modeling predict the reactivity of the trifluorophenyl group in further derivatization?

- DFT calculations : Assess electrophilic aromatic substitution (EAS) reactivity at the 2-, 4-, and 5-positions of the trifluorophenyl ring. Fluorine’s electron-withdrawing effect directs EAS to the 3-position .

- MD simulations : Predict solubility and aggregation behavior in aqueous buffers, which influence bioavailability .

- Docking studies : Model interactions with biological targets (e.g., serotonin transporters) to guide SAR for neuropharmacological applications .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Receptor binding assays : Radioligand competition assays (e.g., ³H-citalopram displacement for serotonin transporter inhibition).

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

Methodological Notes

- Synthetic reproducibility : Always report solvent grades, catalyst lots, and heating methods to ensure cross-lab consistency .

- Analytical validation : Include system suitability tests (e.g., USP tailing factor <2.0) for HPLC methods .

- Safety protocols : Use fume hoods for handling hydrochloride salts to avoid inhalation hazards; refer to SDS for acute toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.